Ether Oxygen vs. Direct Aryl–C Bond: Impact on H-Bond Acceptor Count and Drug-Likeness Parameters
The target compound contains an ether oxygen linking the 4-bromophenyl ring to the butanenitrile scaffold, contributing one hydrogen-bond acceptor (HBA). Its closest phenyl-linked analog, 2-(4-bromophenyl)-3-methylbutanenitrile (CAS 51632-12-3, MW 238.12), lacks this oxygen and therefore has an HBA count of only 1 (nitrile nitrogen) vs. 2 (nitrile N + ether O) for the target . In fragment-based drug discovery, the additional HBA can enhance aqueous solubility and modulate target-binding interactions. Moreover, the ether oxygen increases topological polar surface area (tPSA) by approximately 9–13 Ų, which is a critical determinant in predicting blood–brain barrier penetration and oral bioavailability .
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBA = 2 (nitrile N + ether O); estimated tPSA ≈ 33 Ų |
| Comparator Or Baseline | 2-(4-Bromophenyl)-3-methylbutanenitrile (CAS 51632-12-3): HBA = 1 (nitrile N only); estimated tPSA ≈ 23.8 Ų (nitrile only, no ether oxygen) |
| Quantified Difference | +1 HBA; ΔtPSA ≈ +9.2 Ų |
| Conditions | Computed physicochemical properties based on molecular structure; no experimental logP or solubility data available for the target compound |
Why This Matters
When selecting a screening compound for CNS vs. peripheral target programs, the additional HBA and higher tPSA of the target compound predict lower passive CNS penetration relative to the direct phenyl analog, guiding library selection for specific therapeutic areas.
